

Spectroscopic Data Analysis of (S)-(+)-1-Benzylxy-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-1-Benzylxy-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-1-Benzylxy-2-propanol**, a chiral building block relevant in synthetic organic chemistry and drug development. Due to the limited availability of directly published spectra for this specific enantiomer, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide includes predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats for ease of reference. Detailed, generalized experimental protocols for acquiring such data are also provided. Furthermore, a logical workflow for spectroscopic analysis is visualized using the DOT language.

Introduction

(S)-(+)-1-Benzylxy-2-propanol (CAS No: 85483-97-2) is a valuable chiral intermediate in the synthesis of various organic molecules, including pharmaceuticals.^[1] Its stereochemistry makes it a critical component in asymmetric synthesis. Accurate and comprehensive spectroscopic data is essential for its identification, purity assessment, and quality control during synthesis and downstream applications. This guide aims to provide a detailed reference for the expected spectroscopic characteristics of this compound.

Chemical Structure:

Molecular Formula: C₁₀H₁₄O₂ [1]

Molecular Weight: 166.22 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-(+)-1-Benzyl-2-propanol**. These predictions are derived from the known spectral data of analogous compounds such as propan-2-ol, benzyl ethers, and other benzyloxypropanol derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Aromatic (C ₆ H ₅)
~4.50	Singlet	2H	Benzyl (O-CH ₂ -Ph)
~3.95	Multiplet	1H	CH (C2)
~3.45	Doublet of Doublets	1H	CH ₂ (C1, Ha)
~3.35	Doublet of Doublets	1H	CH ₂ (C1, Hb)
~2.50	Broad Singlet	1H	OH
~1.15	Doublet	3H	CH ₃ (C3)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~138	Aromatic (C, quat.)
~128.5	Aromatic (CH)
~127.7	Aromatic (CH)
~127.6	Aromatic (CH)
~75	CH ₂ (C1)
~73.5	Benzyl (O-CH ₂)
~68	CH (C2)
~18	CH ₃ (C3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3030	Medium	C-H stretch (aromatic)
~2970, ~2870	Medium	C-H stretch (aliphatic)
~1495, ~1450	Medium	C=C stretch (aromatic ring)
~1100	Strong	C-O stretch (ether and alcohol)
~740, ~700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
166	Low	$[M]^+$ (Molecular Ion)
107	High	$[C_7H_7O]^+$ (benzyloxy cation)
91	Very High	$[C_7H_7]^+$ (tropylium ion)
77	Medium	$[C_6H_5]^+$ (phenyl cation)
45	Medium	$[C_2H_5O]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-(+)-1-Benzyl-2-propanol** in ~0.7 mL of deuterated chloroform ($CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz NMR spectrometer.
 - Pulse Program: Proton-decoupled single-pulse sequence.

- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

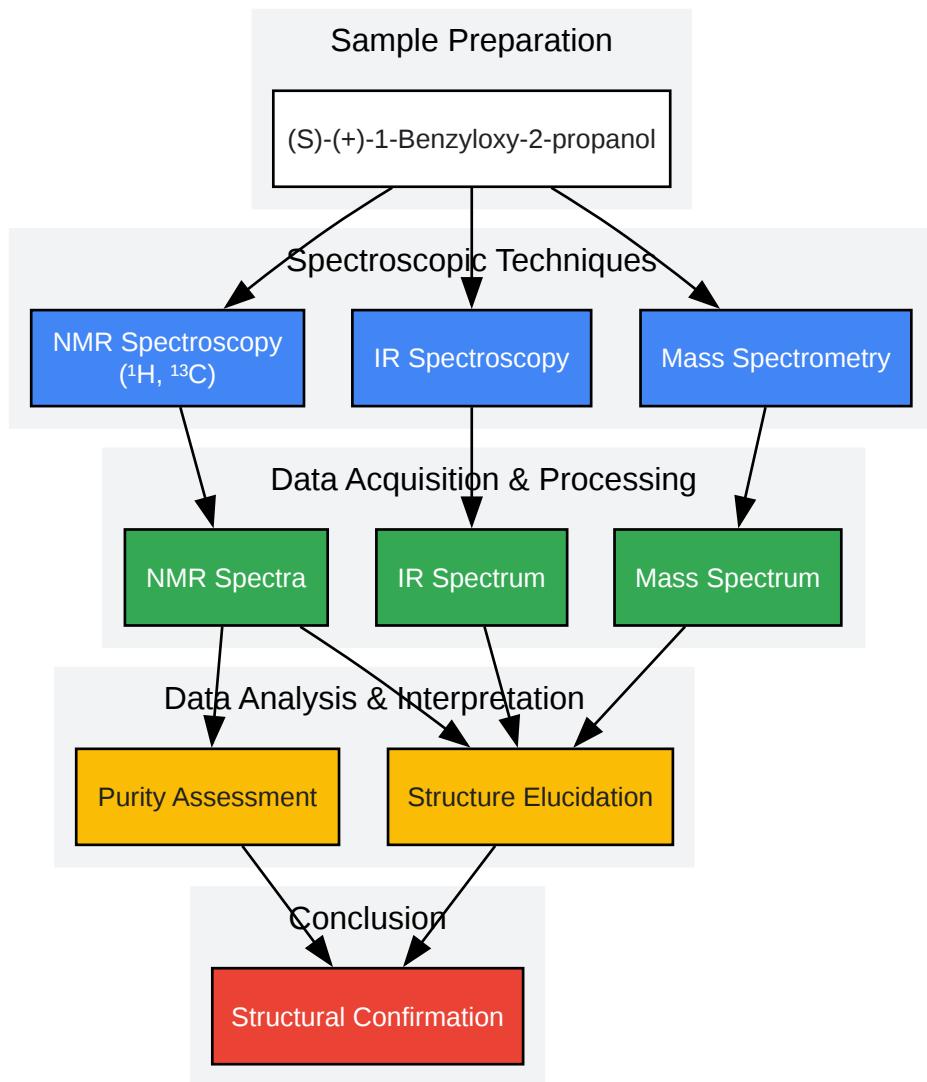
- Sample Preparation: As **(S)-(+)-1-Benzylxyloxy-2-propanol** is a liquid at room temperature, prepare a thin film by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS/direct infusion.
- Analysis:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
 - Scan Range: m/z 40 - 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **(S)-(+)-1-Benzylxy-2-propanol**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **(S)-(+)-1-Benzylxy-2-propanol**, which is crucial for researchers in organic synthesis and drug

development. The tabulated data and generalized experimental protocols offer a practical resource for the identification and characterization of this important chiral building block. The provided workflow diagram further clarifies the logical progression of spectroscopic analysis. It is recommended that this predicted data be confirmed with experimentally obtained spectra whenever possible.

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References

- 1. (S)-(+)-1-Benzylxy-2-propanol 97 85483-97-2 [sigmaaldrich.com]
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